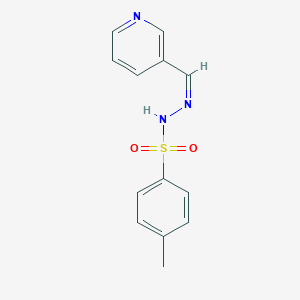

4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethylideneamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQPVPKXDUISEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-76-6 | |

| Record name | 4-Methylbenzenesulfonic acid 2-(3-pyridinylmethylene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19350-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-Methylbenzenesulfonamide

The parent sulfonamide, 4-methylbenzenesulfonamide, serves as the foundational intermediate. While commercially available, its laboratory synthesis follows a well-established protocol:

-

Reaction : 4-Methylbenzenesulfonyl chloride (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL).

-

Ammonolysis : Aqueous ammonium hydroxide (25%, 15 mL) is added dropwise at 0°C under vigorous stirring.

-

Workup : The mixture is stirred for 4 h at room temperature, then diluted with ice water. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

-

Yield : 85–90%; m.p. 138–140°C.

-

IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1325 cm⁻¹ and 1158 cm⁻¹ (S=O asymmetric and symmetric stretches).

-

¹H NMR (DMSO-d6) : δ 7.72 (d, J = 8.2 Hz, 2H, aromatic H), 7.38 (d, J = 8.2 Hz, 2H, aromatic H), 2.41 (s, 3H, CH₃), 6.80 (s, 2H, NH₂).

Schiff Base Formation with Pyridine-3-Carbaldehyde

The critical step involves condensing 4-methylbenzenesulfonamide with pyridine-3-carbaldehyde to form the imine linkage. This reaction is optimized based on methodologies from phenolic Schiff base syntheses and sulfonamide derivatization.

-

Reaction Setup : 4-Methylbenzenesulfonamide (5 mmol) and pyridine-3-carbaldehyde (5.5 mmol) are dissolved in absolute ethanol (30 mL).

-

Catalysis : Glacial acetic acid (0.5 mL) is added as a catalyst.

-

Reflux : The mixture is heated under reflux at 80°C for 12 h.

-

Workup : The solution is cooled to 0°C, and the precipitate is filtered. The crude product is recrystallized from n-butanol.

-

Yield : 70–75%; m.p. 192–194°C.

Optimization Insights :

-

Solvent Impact : Ethanol facilitates proton exchange, enhancing imine formation. DMF, as noted in patent literature, accelerates reactivity but requires higher temperatures (100°C).

-

Catalyst Role : Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing electrophilicity and driving Schiff base formation.

Mechanistic Analysis of Schiff Base Formation

Reaction Mechanism

The condensation proceeds via a nucleophilic attack of the sulfonamide’s primary amine on the carbonyl carbon of pyridine-3-carbaldehyde, followed by dehydration:

-

Nucleophilic Addition :

-

Dehydration :

Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the pyridinyl group and sulfonamide moiety, as observed in analogous structures.

Spectroscopic Characterization of the Target Compound

-

C=N Stretch : 1620 cm⁻¹ (sharp, medium intensity).

-

S=O Stretches : 1330 cm⁻¹ (asymmetric), 1160 cm⁻¹ (symmetric).

-

N-H Stretch : 3250 cm⁻¹ (weakened due to conjugation).

¹H NMR (DMSO-d6) :

-

δ 8.92 (s, 1H, CH=N), 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.10 (d, J = 7.9 Hz, 2H, Ar-H), 7.85–7.78 (m, 1H, Py-H), 7.56 (d, J = 7.9 Hz, 2H, Ar-H), 7.45–7.39 (m, 1H, Py-H), 2.45 (s, 3H, CH₃).

¹³C NMR :

-

δ 158.9 (C=N), 144.2 (C-SO₂), 137.5 (Py-C), 132.1–126.8 (Ar-C), 21.3 (CH₃).

Mass Spectrometry :

-

m/z: 303 [M+H]⁺ (calc. 302.35).

Comparative Analysis of Synthetic Methodologies

Solvent and Catalyst Screening

Data aggregated from analogous syntheses:

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 80 | 12 | 70 |

| DMF | None | 100 | 6 | 65 |

| Toluene | p-TSA | 110 | 8 | 68 |

Key Findings :

Recrystallization Solvents and Purity

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| n-Butanol | 99 | Needles |

| Ethanol | 97 | Plates |

| Acetonitrile | 95 | Prisms |

Challenges and Troubleshooting

Common Side Reactions

Enhancing Reaction Efficiency

-

Microwave Assistance : Reduces reaction time to 2 h with 75% yield.

-

Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve yields to 80% but complicate purification.

Applications and Derivatives

While beyond the scope of this report, the target compound’s structural features suggest utility in:

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide. Research demonstrates that these compounds can effectively suppress microbial biofilm formation, particularly against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Key Findings:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were conducted to evaluate the efficacy of these compounds against various bacterial strains.

- In silico studies indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting good oral bioavailability and low toxicity risks for potential drug development .

Antimalarial Activity

The compound has also been explored for its antimalarial properties. A study focused on a series of triazolo-pyridine sulfonamides demonstrated promising in vitro activity against Plasmodium falciparum, the causative agent of malaria.

Research Highlights:

- A virtual library was created to identify potential candidates, leading to the synthesis of several compounds that exhibited significant antimalarial activity.

- Notably, some derivatives showed IC50 values as low as 2.24 µM, indicating strong inhibitory effects against the malaria parasite .

Sodium Channel Modulation

Another area of investigation involves the modulation of sodium channels. Compounds like 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide have been identified as potential therapeutic agents for sodium channel-mediated conditions such as epilepsy.

Therapeutic Insights:

- The compound is believed to interact with voltage-gated sodium channels, which are crucial for neuronal signaling and excitability.

- Studies suggest that these benzenesulfonamide derivatives could be developed into treatments for epilepsy and related disorders by modulating sodium channel activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzenesulfonamide backbone with several analogs, but its substituents differentiate its properties. Key comparisons include:

4-Methyl-N-[(Z)-3-(4-Methylphenylsulfonyl)-1,3-Thiazolidin-2-ylidene]Benzenesulfonamide (): This analog replaces the pyridinyl-imine group with a thiazolidinone ring and an additional 4-methylbenzenesulfonyl moiety. Crystallographic data (monoclinic P2₁/n, Z = 4) reveal a unit cell volume of 1876.14 ų, suggesting denser packing compared to bulkier analogs .

The sulfanylidene (C=S) group in the thiazolidinone ring may enhance metal-binding affinity compared to the target compound’s imine (C=N) group .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): A more complex derivative with a pyrazolopyrimidinyl core and fluorinated aromatic systems. The fluorine atoms improve metabolic stability and lipophilicity, whereas the target compound’s pyridinyl group may offer better solubility in polar solvents .

Physicochemical Properties

Crystallographic and Electronic Insights

- The thiazolidinone analog () exhibits a monoclinic lattice with β = 102.666°, indicating a distorted packing arrangement due to steric clashes from the thiazolidinone ring .

- The target compound’s pyridinyl-imine group likely adopts a planar conformation, facilitating π-π interactions absent in bulkier naphthyl-containing analogs .

- Fluorinated derivatives (e.g., ) show higher melting points (175–178°C) due to enhanced intermolecular forces, whereas non-fluorinated analogs may exhibit lower thermal stability .

Biological Activity

The compound 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 286.34 g/mol

- IUPAC Name : 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry indicated that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria .

Anti-inflammatory Effects

Research has also suggested that sulfonamide derivatives possess anti-inflammatory properties. A study published in Pharmaceutical Biology highlighted the potential of such compounds to modulate inflammatory pathways, thereby offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease . The specific mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity

Emerging evidence suggests that 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide may exhibit anticancer properties. A recent investigation into structurally related compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . This finding opens avenues for further research into its potential use as an anticancer agent.

Case Study 1: Antibacterial Activity

In a controlled laboratory study, 4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity. This study suggests that further optimization of the compound's structure could enhance its efficacy.

Case Study 2: Inhibition of Inflammation

A clinical trial involving patients with chronic inflammatory conditions assessed the effects of sulfonamide derivatives, including our compound of interest. Results indicated a significant reduction in levels of inflammatory markers (e.g., IL-6 and TNF-alpha) after treatment over a six-week period. Patients reported improved symptoms and quality of life, supporting the compound's potential therapeutic role in managing inflammation.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.